N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide
Description
N-(6-Acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a structurally complex small molecule featuring a fused tetracyclic core (tetrahydrothieno[2,3-c]pyridine) linked to a benzo[d]thiazole moiety and a sulfamoyl-substituted benzamide group.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S3/c1-4-6-16-33(5-2)40(36,37)21-13-11-20(12-14-21)27(35)31-29-26(28-30-23-9-7-8-10-24(23)38-28)22-15-17-32(19(3)34)18-25(22)39-29/h7-14H,4-6,15-18H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKGTYKVSYGSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a unique arrangement of functional groups that contribute to its biological activity. The molecular formula is . The synthesis of similar benzothiazole derivatives has been reported through various methods such as Knoevenagel condensation and molecular hybridization techniques .
Antimicrobial Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from benzothiazole were tested against Mycobacterium tuberculosis, revealing moderate to good anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL . The compound's structural features may enhance its interaction with bacterial targets.
Anticancer Activity
In vitro studies have indicated that related compounds show cytotoxic effects against various cancer cell lines. For example, derivatives of tetrahydrobenzo[d]thiophene exhibited moderate cytotoxicity against six different cancer types . The presence of the thieno[2,3-c]pyridine moiety in the structure is hypothesized to play a crucial role in this activity.
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, benzothiazole-based compounds have been shown to disrupt cellular processes in M. tuberculosis by targeting essential metabolic pathways .
Study 1: Antitubercular Activity
A recent study synthesized a series of benzothiazole derivatives and evaluated their antitubercular activity. The results indicated that certain modifications led to enhanced potency against M. tuberculosis, with some compounds achieving over 99% inhibition at low concentrations .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
This table illustrates the effectiveness of selected derivatives in inhibiting bacterial growth.
Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxicity of related thieno[2,3-c]pyridine derivatives on various cancer cell lines. The findings revealed that these compounds exhibited selective cytotoxicity, particularly against breast and lung cancer cells .
Scientific Research Applications
APE1 Inhibition
The primary application of this compound lies in its role as an APE1 inhibitor . APE1 is crucial for DNA repair mechanisms; thus, inhibiting this enzyme can enhance the sensitivity of cancer cells to DNA-damaging agents. In vitro studies have shown that this compound exhibits low micromolar activity against purified APE1 enzymes and enhances the cytotoxic effects of various chemotherapeutic agents such as methylmethane sulfonate and temozolomide .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| APE1 Inhibition | Low µM activity against purified enzyme |
| Cytotoxicity Enhancement | Potentiates effects of methylmethane sulfonate and TMZ |
| ADME Profile | Favorable absorption and distribution in vivo |
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the benzo[d]thiazole and tetrahydrothieno-pyridine moieties significantly affect the compound's potency. Variations in substituents on the aromatic rings can enhance or diminish APE1 inhibitory activity. This knowledge guides future synthesis efforts to optimize efficacy and minimize side effects .
Study 1: Efficacy Against Cancer Cell Lines
In a study evaluating the compound's efficacy against various cancer cell lines, significant reductions in cell viability were observed compared to control groups. The mechanism was attributed to induced DNA damage accumulation due to impaired repair processes facilitated by APE1 inhibition .
Study 2: Combination Therapy with Alkylating Agents
A combination therapy study demonstrated that when used alongside alkylating agents like temozolomide, this compound significantly increased tumor cell death rates in vitro. This synergistic effect suggests potential for clinical applications in enhancing the efficacy of existing chemotherapy regimens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including benzo[d]thiazole acetamides, sulfonamide derivatives, and fused heterocyclic systems. Below is a comparative analysis based on available literature:
Benzo[d]Thiazole Derivatives
- N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives : These compounds, synthesized by Gull et al. (2023), exhibit antimicrobial, antioxidant, and enzyme inhibitory activities. For example, derivatives with electron-withdrawing substituents (e.g., nitro groups) showed enhanced antibacterial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) compared to the target compound, which lacks direct antimicrobial data .
Sulfonamide-Containing Compounds
- Sulfamoyl Benzamides: Sulfonamides are well-known for their role in carbonic anhydrase inhibition and anticancer activity. For instance, Celecoxib (a COX-2 inhibitor) shares a sulfonamide group but lacks the fused heterocyclic core, resulting in divergent therapeutic targets.
- Key Differences : The N-butyl-N-ethylsulfamoyl group in the target compound may reduce renal clearance compared to simpler sulfonamides, extending half-life .
Fused Heterocyclic Systems
- Imatinib (Gleevec): A thieno[2,3-d]pyrimidine-based kinase inhibitor. While structurally distinct, the tetrahydrothieno[2,3-c]pyridine core in the target compound may mimic Imatinib’s ability to occupy ATP-binding pockets in kinases.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Computational Insights : Molecular docking studies on similar benzo[d]thiazole derivatives suggest strong binding to bacterial DNA gyrase (ΔG: −8.2 kcal/mol), but analogous data for the target compound are unavailable .
- Synthetic Challenges: The tetrahydrothieno[2,3-c]pyridine core requires multi-step synthesis, increasing complexity compared to simpler benzo[d]thiazole acetamides.
- Knowledge Gaps: No direct in vitro or in vivo studies on the target compound exist in the reviewed literature, limiting conclusive comparisons.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, including cyclization of tetrahydrothieno[2,3-c]pyridine derivatives, amidation with sulfamoyl benzoyl chloride, and functional group modifications. Key optimization parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Reaction time monitoring : Use TLC or HPLC to track progress and terminate reactions at >90% conversion . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of acetyl, benzo[d]thiazole, and sulfamoyl groups. Aromatic protons in the 7.0–8.5 ppm range and acetyl methyl at ~2.3 ppm are diagnostic .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with retention times compared to standards .
- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C₃₁H₃₄N₄O₃S₂: 599.2052) validates molecular identity .
Advanced Research Questions
Q. How can researchers design experiments to identify the compound’s biological targets and mechanism of action?
- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot or ELISA .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity. IC₅₀ values <1 μM suggest high potency .
- Molecular docking : Perform in silico docking (AutoDock Vina) against predicted targets (e.g., PI3K or EGFR) to map binding interactions. Prioritize targets with docking scores <-8 kcal/mol .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Compare results under identical conditions (e.g., 10% FBS in DMEM, 48h incubation). Discrepancies may arise from serum protein binding .
- Metabolic stability testing : Use liver microsomes to assess if metabolite interference affects activity. A >50% loss in activity after 1h suggests metabolite-driven artifacts .
- Structural analogs : Test derivatives (e.g., replacing N-butyl-N-ethylsulfamoyl with dimethylsulfamoyl) to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., acetyl → propionyl, benzo[d]thiazole → benzoxazole). Evaluate changes in IC₅₀ against primary targets .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity/hydrophobicity with activity. A leave-one-out q² >0.5 indicates predictive validity .
- Pharmacokinetic profiling : Measure logP (target ~3.5 for blood-brain barrier penetration) and metabolic half-life (t₁/₂ >2h in hepatocytes) to prioritize analogs .
Q. What experimental approaches address the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% humidity. Monitor degradation via HPLC; >10% degradation in 24h at pH 7.4 indicates instability .
- Excipient screening : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility and reduce hydrolysis. Aim for ≥5 mg/mL solubility in aqueous media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
